Ethyl 4-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked via a thioacetyl group to a 1,3,4-thiadiazole ring substituted with a 3-cyclohexylureido moiety. The ethyl carboxylate group enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-[2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O4S2/c1-2-28-18(27)24-10-8-23(9-11-24)14(25)12-29-17-22-21-16(30-17)20-15(26)19-13-6-4-3-5-7-13/h13H,2-12H2,1H3,(H2,19,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZJGVAKIJZMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that exhibits a range of biological activities due to the presence of both piperazine and thiadiazole moieties. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant research findings and data.
Structural Overview
The compound features a piperazine ring linked to a thiadiazole derivative through an acetyl group. The structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives, including the compound . The following table summarizes the antimicrobial activity of related compounds:
| Compound Name | Concentration | Microorganism | Inhibition Zone (mm) |
|---|---|---|---|
| GKP-F-67 | 0.5% | S. aureus | 5 |
| E. coli | - | ||
| C. albicans | 8 | ||
| 1% | E. faecalis | 16 | |
| P. haemolytica | 10 | ||
| GKP-245 | 0.5% | E. faecalis | - |
| 1% | C. albicans | 14 |
The data indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
The anticancer properties of thiadiazole derivatives have been extensively studied. Research indicates that these compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For example, a study highlighted that certain piperazine-thiadiazole conjugates showed cytotoxic effects against human cancer cell lines such as U937 and HL60 . The mechanisms of action often involve the induction of apoptosis and disruption of the cell cycle.
Anticonvulsant Activity
Thiadiazole derivatives are also noted for their anticonvulsant properties. Research has demonstrated that compounds containing the thiadiazole ring can protect against seizures in various animal models. For instance, a study reported that derivatives showed significant protection in the maximal electroshock (MES) and pentylenetetrazol (PTZ) models at doses as low as 30 mg/kg . The anticonvulsant effects are believed to be mediated through modulation of GABAergic transmission and voltage-gated ion channels .
Case Studies
Several case studies illustrate the efficacy of thiadiazole derivatives:
- Antimicrobial Efficacy : A study tested a series of thiadiazole derivatives against E. coli and found that certain structural modifications significantly enhanced antibacterial activity, with docking studies revealing strong binding affinities to bacterial enoyl-acyl carrier protein reductase .
- Anticancer Properties : In vitro studies demonstrated that specific piperazine-thiadiazole compounds exhibited cytotoxicity against various cancer cell lines, suggesting potential for development into therapeutic agents .
- Anticonvulsant Activity : Compounds were evaluated in MES and PTZ models, showing significant anticonvulsant activity with minimal toxicity, highlighting their potential as safer alternatives to existing treatments .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that thiadiazole derivatives exhibit promising anticancer activity. Ethyl 4-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that compounds containing thiadiazole moieties can induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. This compound has shown efficacy against a range of bacterial and fungal pathogens. A comparative study highlighted its effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Recent findings suggest that this compound may possess neuroprotective properties. Research involving animal models of neurodegenerative diseases demonstrated that it could reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Studies have shown that thiadiazole derivatives can act as effective fungicides and insecticides. This compound has been tested for its ability to control plant pathogens and pests, showing significant results in field trials .
Plant Growth Promotion
In addition to its pesticidal properties, there is emerging evidence that thiadiazole compounds can enhance plant growth and yield. A study reported that application of such compounds improved root development and nutrient uptake in crops like wheat and maize .
Materials Science
Polymer Synthesis
this compound has been explored for its role in synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has led to materials with improved durability and resistance to environmental degradation .
Data Tables
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cell lines |
| Antimicrobial | Effective against resistant bacterial strains | |
| Neuroprotective | Reduces oxidative stress in neuronal cells | |
| Agricultural Science | Pesticidal | Controls plant pathogens effectively |
| Plant Growth Promotion | Enhances root development and nutrient uptake | |
| Materials Science | Polymer Synthesis | Improves thermal and mechanical properties of polymers |
Case Studies
- Anticancer Study : A recent investigation evaluated the anticancer effects of various thiadiazole derivatives including this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations.
- Agricultural Field Trials : In field trials conducted on tomato plants, the compound was applied as a foliar spray. The results showed a marked decrease in fungal infections compared to untreated controls, demonstrating its potential as an eco-friendly pesticide.
- Neuroprotection Research : In a model of Alzheimer's disease, administration of the compound resulted in decreased levels of inflammatory markers and improved cognitive function compared to controls.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural and Molecular Comparisons
*Estimated based on analog in .
Key Observations:
Substituent Effects: The target compound’s 3-cyclohexylureido group introduces a bulky aliphatic substituent, likely increasing lipophilicity compared to the aromatic p-tolylureido analog . This may enhance membrane permeability but reduce aqueous solubility.
Heterocyclic Core Modifications: Compounds with oxadiazole (e.g., ) instead of thiadiazole exhibit reduced sulfur content, which may influence redox activity or metabolic stability.
Comparison with Analogs:
Q & A
Q. What are the key synthetic routes for preparing the 1,3,4-thiadiazole core in this compound?
The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or hydrazine derivatives with POCl₃ under reflux. For example, in analogous compounds, N-phenylthiosemicarbazide reacts with carboxylic acid derivatives in POCl₃ at 90°C for 3 hours, followed by pH adjustment to precipitate the product . Alternative methods include using Lawesson’s reagent for sulfur incorporation into diazole precursors .
Q. How is the thioether linkage (-S-) between the thiadiazole and acetylpiperazine moieties introduced?
Thioether bonds are often formed via nucleophilic substitution or coupling reactions. A common approach involves reacting a thiol-containing thiadiazole (e.g., 5-mercapto-1,3,4-thiadiazole) with a bromo- or chloroacetylpiperazine derivative in a polar solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substituent connectivity, particularly for the cyclohexylureido group (δ ~6–7 ppm for NH protons) and piperazine ring (δ ~3–4 ppm for CH₂ groups).
- HRMS : Validates molecular weight and fragmentation patterns.
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiourea (C=S, ~1250 cm⁻¹) stretches .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the cyclohexylurea moiety?
Yields for urea formation depend on activating the isocyanate intermediate. Using 3-cyclohexylisocyanate with a catalytic base (e.g., triethylamine) in anhydrous THF at 0–5°C minimizes side reactions. Alternatively, carbodiimide coupling agents (e.g., EDC/HOBt) can mediate urea formation between amines and carbonyl groups .
Q. How do structural modifications to the piperazine ring affect bioactivity?
Structure-activity relationship (SAR) studies suggest that substituting the piperazine’s ethyl carboxylate group with bulkier esters (e.g., tert-butyl) or replacing it with amides can alter solubility and target binding. Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like HDACs or kinases .
Q. How to resolve discrepancies in spectral data during characterization?
For complex NMR splitting (e.g., overlapping piperazine signals), use 2D techniques like COSY or HSQC. If HRMS shows unexpected adducts, optimize ionization parameters (e.g., ESI vs. APCI) or employ purification via preparative HPLC .
Q. What strategies mitigate byproduct formation during thiadiazole synthesis?
Byproducts like oxadiazoles (from oxygen contamination) are minimized by using strictly anhydrous conditions and sulfurizing agents (e.g., Lawesson’s reagent). Monitoring reaction progress via TLC (eluent: ethyl acetate/hexane) ensures timely termination .
Experimental Design & Data Analysis
Q. How to design assays for evaluating this compound’s kinase inhibition potential?
Q. What computational tools predict the compound’s pharmacokinetic properties?
Software like SwissADME estimates LogP (lipophilicity), bioavailability, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability .
Q. How to address contradictions in biological activity across cell lines?
Variability may arise from differences in cell membrane transporters or metabolic enzymes. Validate results using isogenic cell lines or CRISPR-edited models. Pair with proteomics to identify differential target expression .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Thiadiazole Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole cyclization | POCl₃, 90°C, 3 hr, pH 8–9 | 65–75 | |
| Thioether coupling | K₂CO₃, DMF, 70°C, 12 hr | 50–60 | |
| Urea formation | 3-Cyclohexylisocyanate, TEA, THF, 0°C | 80–85 |
Q. Table 2. Common Spectral Artifacts and Solutions
| Artifact | Cause | Resolution |
|---|---|---|
| Split NH peaks in NMR | Rotamers from hindered urea | Use DMSO-d₆ at 80°C |
| HRMS sodium adducts | Na⁺ in ESI source | Add 0.1% formic acid |
| IR C=S band absence | Oxidative degradation | Purify under N₂ atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
